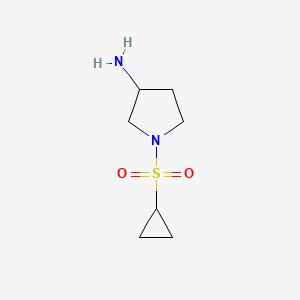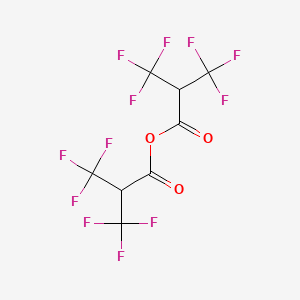
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride is a fluorinated organic compound with the molecular formula C6H2F6O3. It is known for its high reactivity and is used in various chemical synthesis processes. The presence of multiple fluorine atoms imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride typically involves the reaction of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(CF3)2CHCOOH+SOCl2→(CF3)2CHCOCl+SO2+HCl
The resulting acyl chloride is then treated with a base, such as triethylamine, to form the anhydride:
2(CF3)2CHCOCl+(C2H5)3N→(CF3)2CHCOOCO(CH3)2+(C2H5)3NHCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: Can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Nucleophilic Substitution: Amines or alcohols in the presence of a base such as pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.
Nucleophilic Substitution: Amides and esters.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, enhancing their chemical stability and bioavailability.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride involves its high electrophilicity, which allows it to react readily with nucleophiles. The presence of electron-withdrawing fluorine atoms increases the compound’s reactivity, facilitating the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic anhydride: Similar in structure but lacks the additional trifluoromethyl group.
Trifluoromethanesulfonic anhydride: Contains a sulfonyl group instead of a carbonyl group.
Hexafluoroacetone: Contains two trifluoromethyl groups but in a different structural arrangement.
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride is unique due to the presence of both trifluoromethyl and carbonyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability.
Propiedades
Número CAS |
13049-92-8 |
|---|---|
Fórmula molecular |
C8H2F12O3 |
Peso molecular |
374.08 g/mol |
Nombre IUPAC |
[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C8H2F12O3/c9-5(10,11)1(6(12,13)14)3(21)23-4(22)2(7(15,16)17)8(18,19)20/h1-2H |
Clave InChI |
FCMLFBCCCKHRED-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)OC(=O)C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


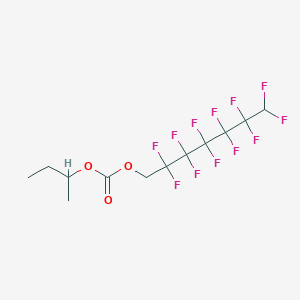
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

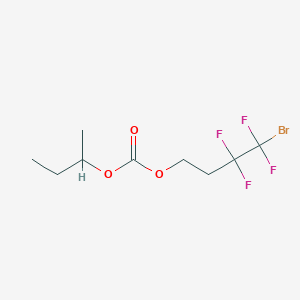
![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
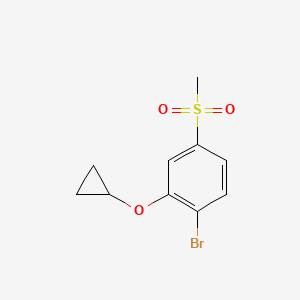
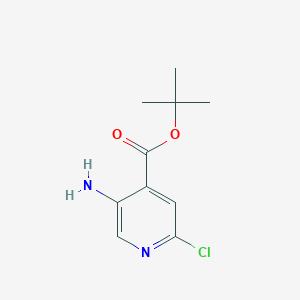
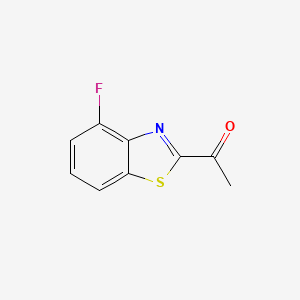

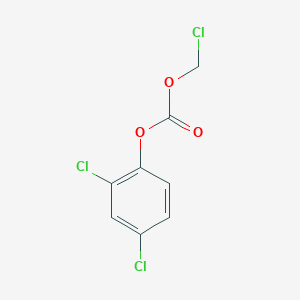


![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)
